4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-

Description

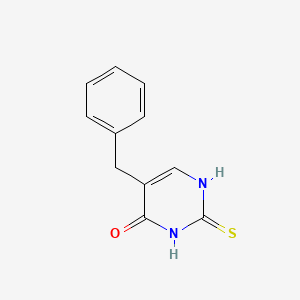

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- is a sulfur-containing pyrimidinone derivative characterized by a dihydro-2-thioxo core and a benzyl (phenylmethyl) substituent at the C-5 position. Pyrimidinones are pivotal in medicinal chemistry due to their bioisosteric relationship with nucleic acid bases, enabling applications in drug design and agrochemicals .

Properties

IUPAC Name |

5-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQONBPISLRWNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398404 | |

| Record name | 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-36-1 | |

| Record name | NSC78394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylamine derivative with a thiourea compound, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with its analogs:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: The phenylmethyl group in the target compound enhances lipophilicity, favoring interactions with aromatic systems in biological targets . The morpholinylmethyl group () introduces polarity and water solubility, making it suitable for aqueous-phase reactions .

- Synthesis: Similar compounds are synthesized via condensation of enaminones with 6-amino-2-thioxo-pyrimidin-4-ones . For example, details the reaction of visnaginone with 6-amino-2-thioxo-pyrimidin-4-one to form fused pyrimidinones .

Biological Activity

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- is a heterocyclic compound characterized by its unique structure that incorporates both sulfur and nitrogen atoms. Its molecular formula is CHNOS, with a molecular weight of approximately 218.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 218.275 g/mol |

| Density | 1.32 g/cm³ |

| CAS Number | 25912-36-1 |

Synthesis

The synthesis of this compound typically involves the condensation of benzylamine derivatives with thiourea compounds followed by cyclization. Common solvents used include ethanol and methanol, often requiring heating to facilitate the reaction process .

Antimicrobial Activity

Research has indicated that 4(1H)-Pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through its interaction with histone deacetylases (HDACs). In vitro studies have demonstrated that some derivatives can inhibit HDAC activity, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . This suggests a promising avenue for developing HDAC inhibitors based on this pyrimidinone structure.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The biological activity of 4(1H)-Pyrimidinone is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes involved in critical biological processes. The thioxo group plays a crucial role in these interactions, enhancing the compound's reactivity and biological efficacy .

Case Study 1: Anticancer Activity

A study published in the European Journal of Organic Chemistry explored various pyrimidinone derivatives for their anticancer activity. Among these, a specific derivative of 4(1H)-Pyrimidinone was found to significantly inhibit HDAC1 and HDAC2, showing comparable efficacy to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid). The study highlighted the importance of structural modifications in enhancing anticancer properties .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing and testing several derivatives of 4(1H)-Pyrimidinone against common pathogens. Results indicated that certain compounds exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting their potential utility in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.